

Inter-Laboratory Validation of Darifenacin Quantification: A Comparative Guide

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Compound of Interest		
Compound Name:	3-Hydroxy Darifenacin	
Cat. No.:	B604980	Get Quote

Disclaimer: This guide focuses on the inter-laboratory validation of analytical methods for the quantification of Darifenacin. Despite a comprehensive search, specific inter-laboratory validation data and detailed comparative methods for its metabolite, **3-Hydroxy Darifenacin**, were not publicly available. The principles and methodologies described herein for Darifenacin can, however, serve as a foundational framework for the validation of methods for its metabolites.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of validated analytical methods for the quantification of Darifenacin. The performance of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are compared, with supporting data from published studies.

Data Presentation

The following tables summarize the quantitative performance characteristics of LC-MS/MS and HPLC-UV methods for the quantification of Darifenacin in biological matrices.

Table 1: Comparison of Method Performance Parameters



Parameter	LC-MS/MS	HPLC-UV
Linearity Range	0.025 - 10.384 ng/mL	10 - 100 μg/mL[1]
Lower Limit of Quantification (LLOQ)	0.025 ng/mL	6.400 μg/mL[1]
Intra-day Precision (%RSD)	0.84 - 2.69%	< 2%[2]
Inter-day Precision (%RSD)	2.01 - 7.47%	Not Reported
Intra-day Accuracy	94.79 - 108.00%	Not Reported
Inter-day Accuracy	94.63 - 102.61%	Not Reported
Recovery	90.94 - 109.89%	100.8 - 101.9%[2]

Table 2: Summary of Validation Parameters

Validation Parameter	LC-MS/MS	HPLC-UV
Specificity/Selectivity	High	Moderate
Sensitivity	Very High	Moderate
Sample Throughput	High	Moderate
Cost	High	Low
Primary Application	Bioanalysis in complex matrices (e.g., plasma)	Routine analysis in pharmaceutical dosage forms

Experimental Protocols

Below are detailed methodologies for the LC-MS/MS and HPLC-UV methods cited in this guide.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for the quantification of Darifenacin in biological fluids such as human plasma.



- Sample Preparation:
 - To a 100 μL aliquot of human plasma, an internal standard (e.g., Darifenacin-d4) is added.
 - Liquid-liquid extraction is performed by adding a mixture of diethyl ether and dichloromethane (80:20, v/v).
 - The sample is vortexed and then centrifuged to separate the organic and aqueous layers.
 - The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen gas at 40°C.
 - \circ The resulting residue is reconstituted in 300 μ L of the mobile phase.
- Chromatographic Conditions:
 - Column: NUCLEOSIL 100-5 NH2 (150 x 4.6 mm)
 - Mobile Phase: Acetonitrile, Milli-Q water, and formic acid (90:10:0.1, v/v/v)
 - Flow Rate: 1.200 mL/min
 - Column Temperature: 35 ± 2°C
 - Autosampler Temperature: 5 ± 1°C
- Mass Spectrometric Detection:
 - Instrument: Triple quadrupole mass spectrometer with a turbo ion spray source.
 - Ionization Mode: Positive ion mode.
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - Transitions:
 - Darifenacin: m/z 427.30 → 147.10 amu
 - Darifenacin-d4 (IS): m/z 431.40 → 151.10 amu



2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

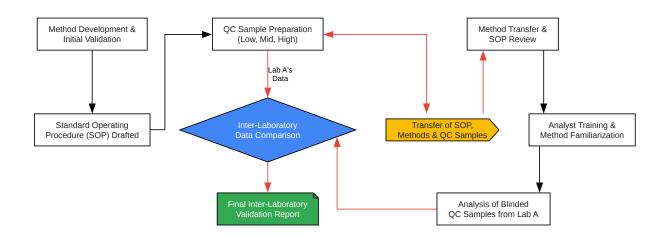
This method is a robust and cost-effective alternative for the routine quality control of Darifenacin in pharmaceutical formulations.[1]

- Sample Preparation (for Tablet Dosage Form):
 - An accurately weighed quantity of powdered tablet, equivalent to 10 mg of Darifenacin, is transferred to a 10 mL volumetric flask.
 - The powder is dissolved in the mobile phase.
 - $\circ~$ The solution is sonicated for 20 minutes and then filtered through a 0.45 μm membrane filter.
 - Further dilutions are made with the mobile phase to achieve a final concentration within the linear range of the method.
- Chromatographic Conditions:
 - Column: Waters Sunfire C18 (4.6 x 250 mm, 5 μm particle size)
 - Mobile Phase: A mixture of 0.02M potassium dihydrogen phosphate buffer (pH 7, adjusted with triethylamine), acetonitrile, and methanol in a ratio of 40:30:30 (v/v/v).
 - Flow Rate: Not specified in the provided context.
 - Detection: UV detection at 280 nm.
 - Retention Time: Approximately 4.2 minutes for Darifenacin.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the inter-laboratory validation of an analytical method. This process is crucial to ensure that a method is transferable and produces comparable results across different laboratories, a key aspect of robust drug development.





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Caption: Inter-laboratory validation workflow.

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References

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